what is 2'-Deoxyadenosine-1'-13C Monohydrate
what is 2'-Deoxyadenosine-1'-13C Monohydrate
Technical Monograph: 2'-Deoxyadenosine-1'-13C Monohydrate
Part 1: Executive Summary
2'-Deoxyadenosine-1'-13C Monohydrate is a stable isotope-labeled nucleoside analog utilized primarily in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic flux analysis.[1] By incorporating a Carbon-13 isotope specifically at the anomeric position (C1') of the deoxyribose sugar ring, this compound serves as a precision probe for determining glycosidic bond conformation (syn/anti) and sugar pucker dynamics in DNA oligonucleotides. Additionally, it functions as a non-exchangeable tracer for the ribose backbone in nucleoside salvage pathway studies, distinguishing de novo synthesis from salvage recycling with mass spectrometric detection.
Part 2: Chemical & Physical Specifications
The following specifications define the research-grade material typically required for structural biology and DMPK (Drug Metabolism and Pharmacokinetics) applications.
| Property | Specification |
| Compound Name | 2'-Deoxyadenosine-1'-13C Monohydrate |
| Unlabeled CAS | 16373-93-6 (General reference for safety) |
| Chemical Formula | C |
| Molecular Weight | 270.25 g/mol (Labeled) vs 269.26 g/mol (Unlabeled) |
| Isotopic Enrichment | |
| Chemical Purity | |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (up to 25 mg/mL), DMSO; sparingly soluble in ethanol |
| Storage | -20°C, desiccated, protected from light |
| Stability | Hygroscopic; stable in aqueous solution at neutral pH for >24h |
Part 3: Synthesis & Production
The production of 2'-Deoxyadenosine-1'-13C is typically achieved via a chemo-enzymatic route to ensure stereochemical purity at the anomeric center.[1]
Synthetic Workflow
-
Precursor Synthesis: The process begins with [1-
C]-D-Glucose .[1] Through a series of enzymatic steps (hexokinase, G6PDH) or chemical modifications, the glucose is converted to [1- C]-2-deoxy-D-ribose-1-phosphate .[1] -
Enzymatic Transglycosylation:
-
Enzyme: Purine Nucleoside Phosphorylase (PNP).
-
Reaction: The [1-
C]-deoxyribose-1-phosphate is coupled with Adenine.[1] The enzyme ensures the exclusive formation of the -glycosidic bond, connecting N9 of the adenine to C1' of the sugar.
-
-
Purification: The product is crystallized from water to yield the monohydrate form, which is thermodynamically stable and easier to handle than the anhydrous amorphous solid.
Part 4: Applications in Structural Biology (NMR)
The primary utility of the 1'-
Mechanism: J-Coupling Analysis
In unlabeled DNA, determining
-
Key Measurement:
(Coupling between Sugar C1' and Base H8). -
Interpretation:
Visualization: Glycosidic Bond Rotation
Caption: The 1'-13C label acts as a reporter for the glycosidic bond orientation, distinguishing between Syn and Anti conformations via scalar coupling constants.
Part 5: Metabolic Tracing & DMPK
In drug development, 2'-Deoxyadenosine-1'-13C is used to track nucleoside salvage versus catabolism.[1] Unlike uniformly labeled (
Metabolic Fate Pathways
-
Anabolic (Salvage): Phosphorylation by Deoxycytidine Kinase (dCK) yields dAMP. The 1'-
C label is retained in the DNA backbone. -
Catabolic: Cleavage by Purine Nucleoside Phosphorylase (PNP) releases Adenine and [1-
C]-Deoxyribose-1-Phosphate .[1] The label separates from the nucleobase pool.
Visualization: Metabolic Flux
Caption: Metabolic divergence of 2'-Deoxyadenosine. The 1'-13C label tracks the sugar moiety, differentiating DNA incorporation (green) from catabolic breakdown (red).
Part 6: Experimental Protocols
Protocol A: NMR Sample Preparation (Structural Study)
Objective: Prepare a sample for determining glycosidic bond angle.
-
Buffer Preparation: Prepare 10 mM Sodium Phosphate buffer (pH 6.8) with 100 mM NaCl and 0.1 mM EDTA.
-
Solvent: Use 90% H
O / 10% D O. The 10% D O is required for the spectrometer lock signal.-
Note: Avoid 100% D
O if observing exchangeable imino protons.
-
-
Dissolution: Weigh 3-5 mg of 2'-Deoxyadenosine-1'-13C Monohydrate . Dissolve in 500
L of buffer.-
Correction: Correct for the monohydrate mass (MW 270.25) when calculating molarity.
-
-
Transfer: Transfer to a 5mm Shigemi tube (susceptibility matched to water) to maximize sensitivity.
-
Acquisition: Run a 1D
H-NMR to check purity. Follow with a 2D H- C HSQC (Heteronuclear Single Quantum Coherence) without decoupling to measure constants.[1]
Protocol B: Mass Spectrometry Internal Standard
Objective: Quantify intracellular deoxyadenosine levels.[1]
-
Stock Solution: Dissolve 1 mg of labeled compound in 1 mL methanol/water (50:50) to create a 1 mg/mL stock. Store at -80°C.
-
Extraction: Lyse cells in cold 80% methanol containing 500 nM of the 1'-
C standard. -
Analysis: Analyze via LC-MS/MS (Triple Quadrupole).
-
Transition: Monitor the transition from precursor (
253.1 for labeled M+1) to the nucleobase fragment ( 136.1 for Adenine). -
Validation: The loss of the sugar moiety (117 Da vs 116 Da unlabeled) confirms the label was on the ribose.
-
Part 7: References
-
Omicron Biochemicals. Nucleoside Isotopomers and Specifications. Omicron Bio. Link
-
Fiala, R. et al. (2002). "Determination of the glycosidic torsion angles in uniformly 13C-labeled nucleic acids from vicinal coupling constants." Journal of Biomolecular NMR. Link
-
Rinnenthal, J. et al. (2007).[4] "Quantitative Gamma-HCNCH: determination of the glycosidic torsion angle chi in RNA oligonucleotides." Journal of Biomolecular NMR. Link
-
Cambridge Isotope Laboratories. Stable Isotope-Labeled Nucleic Acids.[1][3] CIL. Link
-
Grankvist, N. et al. (2020). "Profiling the metabolism of human cells by deep 13C labeling." Cell Chemical Biology. Link
Sources
- 1. Adenosine, 2'-deoxy- [webbook.nist.gov]
- 2. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
- 3. isotope.com [isotope.com]
- 4. Quantitative gamma-HCNCH: determination of the glycosidic torsion angle chi in RNA oligonucleotides from the analysis of CH dipolar cross-correlated relaxation by solution NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
